

# electrochemical window comparison of LiBOB with other borate-based salts

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## Compound of Interest

Compound Name: *Lithium bis(oxalate)borate*

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## An Objective Comparison of the Electrochemical Window of LiBOB and Other Borate-Based Salts

This guide provides a detailed comparison of the electrochemical stability window of Lithium bis(oxalato)borate (LiBOB) with other prominent borate-based lithium salts, namely Lithium difluoro(oxalato)borate (LiDFOB) and Lithium tetrafluoroborate (LiBF<sub>4</sub>). The electrochemical window is a critical parameter for lithium-ion battery electrolytes, as it defines the voltage range within which the electrolyte remains stable without significant decomposition.

## Quantitative Comparison of Electrochemical Windows

The electrochemical stability of an electrolyte is determined by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which dictate its resistance to oxidation at the cathode and reduction at the anode, respectively. Below is a summary of the reported electrochemical windows for LiBOB and its borate-based counterparts.

Lithium Salt	Anodic Limit (V vs. Li/Li <sup>+</sup> )	Cathodic Limit (V vs. Li/Li <sup>+</sup> )	Key Characteristics
LiBOB	~ 4.5 - 5.0 V[1]	~ 1.6 - 1.8 V[2][3][4]	Forms a stable Solid Electrolyte Interphase (SEI) on graphite anodes; demonstrates good thermal stability. [3][5]
LiDFOB	> 4.5 V	~ 1.6 V[4]	Often used as an additive to form a stable cathode electrolyte interphase (CEI), inhibiting electrolyte decomposition at high voltages.[6][7]
LiBF <sub>4</sub>	High Oxidation Stability	Not specified in detail, but stable with graphite anodes.	Exhibits greater thermal and moisture stability compared to the more common LiPF <sub>6</sub> . [8][9]

## Experimental Determination of the Electrochemical Window

The electrochemical stability window is typically determined using slow-scan cyclic voltammetry (CV) or linear sweep voltammetry (LSV).[10][11] This technique measures the current response of an electrolyte as a potential is scanned over a defined range.

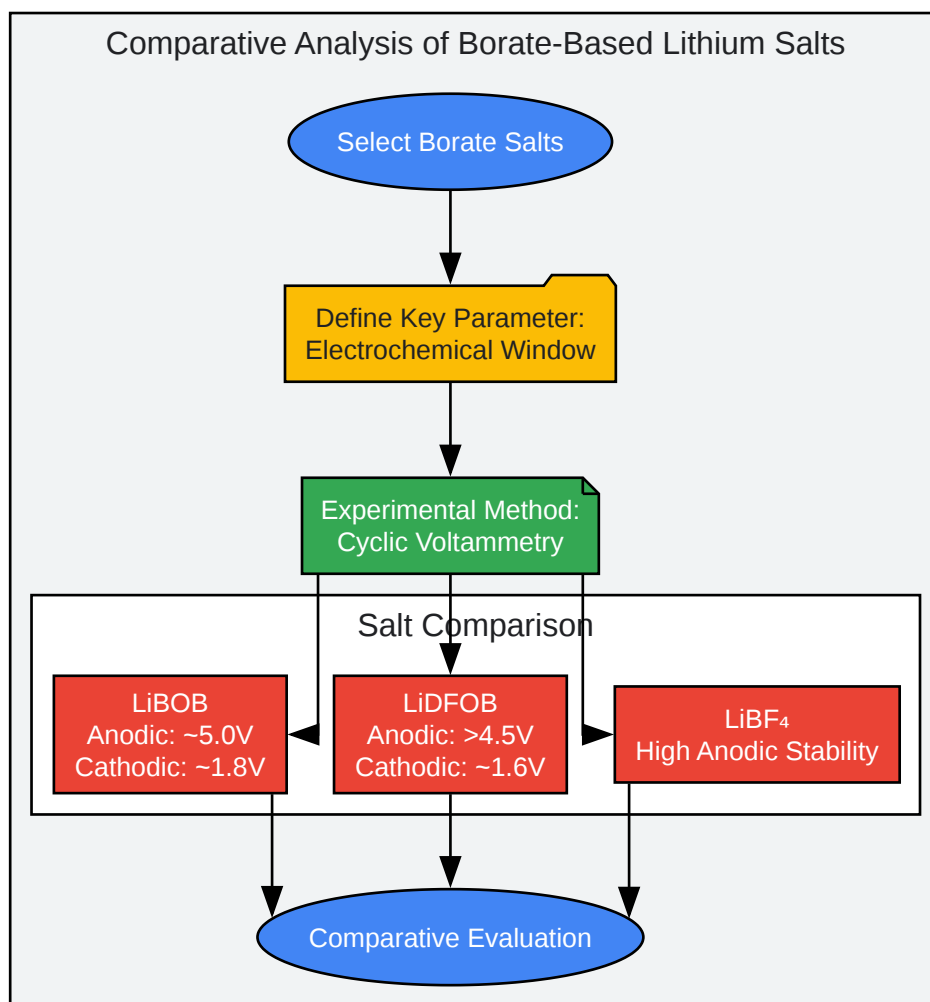
### Experimental Protocol: Cyclic Voltammetry

- Cell Assembly: A three-electrode electrochemical cell is assembled in an inert atmosphere (e.g., an argon-filled glovebox). The cell consists of:
  - Working Electrode: An inert electrode, such as platinum, glassy carbon, or stainless steel.

- Reference Electrode: A stable reference, typically a lithium metal foil ( $\text{Li}/\text{Li}^+$ ).
- Counter Electrode: A lithium metal foil.
- Electrolyte Preparation: The borate-based salt (e.g.,  $\text{LiBOB}$ ,  $\text{LiDFOB}$ , or  $\text{LiBF}_4$ ) is dissolved in a suitable solvent, commonly a mixture of alkyl carbonates like ethylene carbonate (EC) and dimethyl carbonate (DMC), to a specific concentration (e.g., 1 M).
- Cyclic Voltammetry Measurement:
  - The cell is connected to a potentiostat.
  - A potential is applied to the working electrode and swept linearly at a slow scan rate (e.g., 0.5 to 5 mV/s) towards the anodic (positive) direction from the open-circuit potential.[\[12\]](#)  
[\[13\]](#)
  - The potential at which a sharp, non-reversible increase in current is observed is defined as the anodic stability limit (oxidation limit) of the electrolyte.
  - Similarly, the potential is swept towards the cathodic (negative) direction. The potential at which a significant reduction current appears marks the cathodic stability limit (reduction limit).[\[2\]](#)
  - The process is often repeated for several cycles to ensure the stability of the observed features.[\[14\]](#)
- Data Analysis: The resulting plot of current versus voltage (voltammogram) is analyzed to determine the potentials at which the electrolyte begins to decompose. The electrochemical window is the potential difference between the anodic and cathodic limits.

## Logical Comparison Workflow

The following diagram illustrates the comparative logic for evaluating the electrochemical properties of these borate-based salts.



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Caption: Workflow for comparing borate-based salts.

## Summary of Comparison

- LiBOB offers a wide electrochemical window with an anodic stability of up to 5V, making it suitable for high-voltage applications.[1] Its ability to form a stable SEI on graphite anodes is a significant advantage.[3] The reduction of the BOB<sup>-</sup> anion begins around 1.6-1.8 V vs. Li/Li<sup>+</sup>. [2][3]
- LiDFOB is also known for its excellent anodic stability and is frequently used as an electrolyte additive to enhance the performance of high-voltage lithium-ion batteries.[7] It

helps to passivate the cathode surface, thereby suppressing electrolyte decomposition.[7] Its reduction occurs at a similar potential to LiBOB, around 1.6 V.[4]

- LiBF<sub>4</sub> is recognized for its high oxidative stability and superior thermal and moisture tolerance compared to LiPF<sub>6</sub>. [8][9][15] While specific values for its electrochemical window in standard carbonate electrolytes are less commonly cited than for LiBOB, its stability at high potentials makes it a candidate for high-voltage systems.[15]

In conclusion, both LiBOB and LiDFOB demonstrate wide electrochemical windows suitable for high-voltage cathodes. LiBOB is well-regarded for its dual functionality of providing a stable SEI on the anode and good anodic stability, while LiDFOB excels as an additive for forming a protective film on the cathode. LiBF<sub>4</sub> offers a stable alternative with enhanced safety characteristics due to its thermal and hydrolytic stability. The choice among these salts will depend on the specific requirements of the battery system, including the electrode materials, operating voltage, and desired safety features.

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